

An In-depth Technical Guide to 5-Amino-2-methylpentanenitrile

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Compound of Interest

Compound Name: 5-Amino-2-methylpentanenitrile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methylpentanenitrile is a bifunctional organic molecule containing both a primary amine and a nitrile group. This unique combination of functional groups makes it a potentially valuable building block in medicinal chemistry and materials science. The presence of a chiral center at the second carbon position suggests the possibility of stereoisomers with distinct biological activities. This guide provides a comprehensive overview of the known properties of **5-Amino-2-methylpentanenitrile**, alongside a proposed experimental framework for its synthesis and characterization, which is essential for its potential application in drug discovery and development.

While specific experimental protocols and detailed biological activity studies for **5-Amino-2-methylpentanenitrile** are not extensively documented in publicly accessible literature, this guide constructs a robust, hypothetical workflow based on established principles of organic synthesis and analytical chemistry. This provides a practical foundation for researchers interested in exploring the potential of this compound.

Molecular Structure and Properties

The fundamental properties of **5-Amino-2-methylpentanenitrile** are summarized below. These data are compiled from established chemical databases.^[1]

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source
IUPAC Name	5-amino-2-methylpentanenitrile	PubChem[1]
Molecular Formula	C ₆ H ₁₂ N ₂	PubChem[1]
CAS Number	10483-15-5	PubChem[1]
Molecular Weight	112.17 g/mol	PubChem[1]
Canonical SMILES	CC(CCCN)C#N	PubChem[1]
InChI Key	DLFMLSXCXIQDGZ-UHFFFAOYSA-N	PubChem[1]

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3	0.3	PubChem (Computed)[1]
Hydrogen Bond Donor Count	1	PubChem (Computed)[1]
Hydrogen Bond Acceptor Count	2	PubChem (Computed)[1]
Rotatable Bond Count	3	PubChem (Computed)[1]
Exact Mass	112.100048391 Da	PubChem (Computed)[1]
Topological Polar Surface Area	49.8 Å ²	PubChem (Computed)[1]

Proposed Experimental Protocols

The following sections detail a plausible, albeit hypothetical, experimental approach for the synthesis and characterization of **5-Amino-2-methylpentanenitrile**.

Synthesis: Reductive Amination of a Cyano-Ketone

A common and effective method for the synthesis of primary amines is the reductive amination of a corresponding ketone.

Objective: To synthesize **5-Amino-2-methylpentanenitrile** from a suitable keto-nitrile precursor.

Materials:

- 4-Cyano-4-methyl-2-pentanone (precursor)
- Ammonia (in methanol, 7N solution)
- Sodium cyanoborohydride (NaBH_3CN) or Hydrogen gas (H_2) with a suitable catalyst (e.g., Raney Nickel, Palladium on Carbon)
- Methanol (anhydrous)
- Diethyl ether
- Hydrochloric acid (1M solution)
- Sodium hydroxide (1M solution)
- Magnesium sulfate (anhydrous)
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser (if heating is required)
- Separatory funnel
- Rotary evaporator

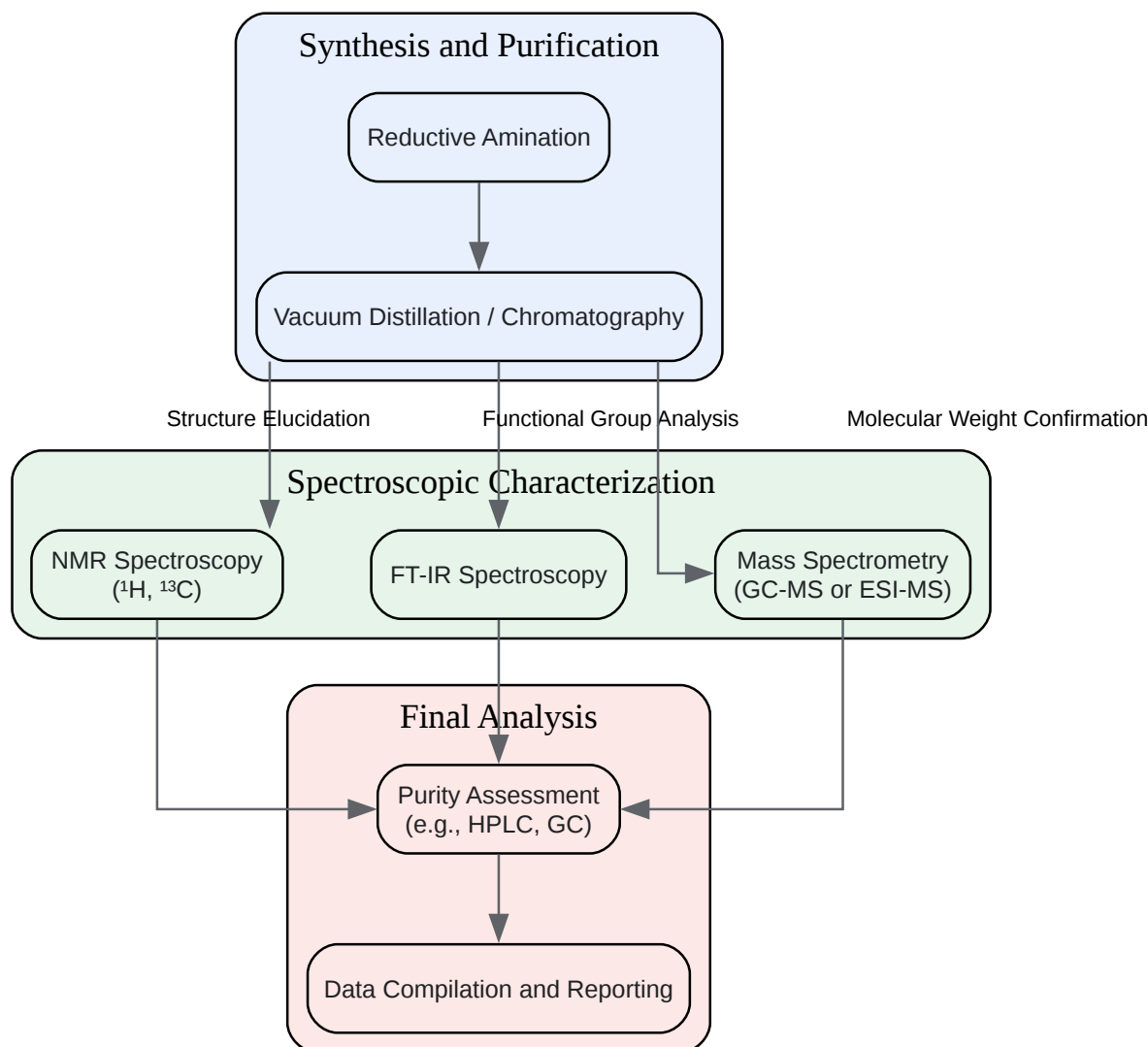
Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve the 4-Cyano-4-methyl-2-pentanone precursor in anhydrous methanol.
- **Amine Source:** To this solution, add a stoichiometric excess of ammonia in methanol.

- **Reducing Agent:** Slowly add sodium cyanoborohydride to the reaction mixture at room temperature. The reaction is typically stirred for 12-24 hours. Alternatively, the mixture can be subjected to catalytic hydrogenation.
- **Quenching:** After the reaction is complete (monitored by Thin Layer Chromatography), carefully quench the reaction by adding 1M hydrochloric acid until the solution is acidic.
- **Workup:** Concentrate the mixture using a rotary evaporator to remove the methanol. To the remaining aqueous layer, add diethyl ether and basify with 1M sodium hydroxide solution until a pH greater than 10 is achieved.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **5-Amino-2-methylpentanenitrile**.
- **Purification:** The crude product can be further purified by vacuum distillation or column chromatography.

Characterization Workflow

A standard workflow for the characterization of the synthesized **5-Amino-2-methylpentanenitrile** would involve the following spectroscopic techniques to confirm its structure and purity.



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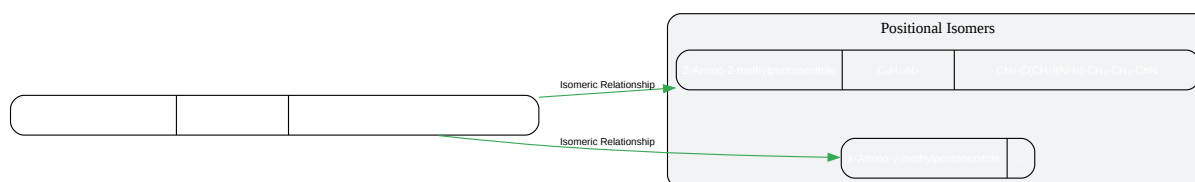
Caption: Proposed experimental workflow for the synthesis and characterization of **5-Amino-2-methylpentanenitrile**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: To determine the number of different types of protons and their connectivity. Expected signals would correspond to the methyl group, the methine proton adjacent to the nitrile, the methylene groups of the pentane chain, and the amine protons.

- ^{13}C NMR: To identify the number of different types of carbon atoms. Key signals would include the nitrile carbon, the carbons of the aliphatic chain, and the methyl carbon.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the key functional groups. Characteristic absorption bands would be expected for:
 - N-H stretching of the primary amine (around $3300\text{-}3500\text{ cm}^{-1}$).
 - $\text{C}\equiv\text{N}$ stretching of the nitrile group (around $2200\text{-}2260\text{ cm}^{-1}$).
 - C-H stretching of the aliphatic chain (around $2850\text{-}2960\text{ cm}^{-1}$).
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-Mass Spectrometry (ESI-MS) would be employed to confirm the molecular ion peak corresponding to the molecular weight of 112.17 g/mol .

Structural Relationships of Isomers

Understanding the structural isomers of **5-Amino-2-methylpentanenitrile** is crucial for interpreting analytical data and for structure-activity relationship (SAR) studies in drug discovery.



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Caption: Structural relationship between **5-Amino-2-methylpentanenitrile** and its positional isomers.

Conclusion and Future Directions

5-Amino-2-methylpentanenitrile represents a molecule of interest for synthetic and medicinal chemistry due to its dual functionality. While detailed experimental data remains sparse in the public domain, this guide provides a solid theoretical and practical framework for its synthesis and characterization. Future research should focus on the development and optimization of a reliable synthetic route, followed by a thorough investigation of its biological activities. The exploration of its potential as a scaffold in the design of novel therapeutic agents or as a monomer in the creation of advanced polymers could unveil exciting new applications for this versatile chemical entity. For drug development professionals, the chirality of this molecule warrants the separation and individual biological evaluation of its enantiomers, as stereochemistry often plays a critical role in pharmacological activity.

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References

- 1. 5-Amino-2-methylpentanenitrile | C₆H₁₂N₂ | CID 22597305 - PubChem [pubchem.ncbi.nlm.nih.gov]
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